1-(1-Benzyl-2-methylsulfanyl-1H-1,3,8-triaza-cyclopenta[a]inden-8-yl)-ethanone
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Overview
Description
1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a benzyl group, a methylsulfanyl group, and an imidazoindole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazoindole core.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The benzyl and methylsulfanyl groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparison with Similar Compounds
1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct functions.
The uniqueness of 1-[3-BENZYL-2-(METHYLSULFANYL)-3H,4H-IMIDAZO[4,5-B]INDOL-4-YL]ETHAN-1-ONE lies in its specific structure, which imparts unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(3-benzyl-2-methylsulfanylimidazo[4,5-b]indol-4-yl)ethanone |
InChI |
InChI=1S/C19H17N3OS/c1-13(23)22-16-11-7-6-10-15(16)17-18(22)21(19(20-17)24-2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
NETXQMJNMKRAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=N3)SC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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